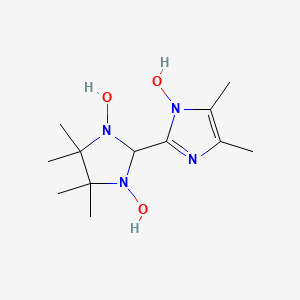![molecular formula C15H19FN2O5S B5180918 N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine, also known as FMPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. FMPB is a derivative of benzenesulfonamide and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of CA IX activity, induction of apoptosis, and cell cycle arrest. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its potential as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have potential anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, limitations of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Future research on N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine should focus on further understanding its mechanism of action and potential therapeutic applications. Studies should also investigate the potential toxicity of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and its effects on normal cells. Additionally, further research is needed to optimize the synthesis method of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and to develop new derivatives with improved properties.
Méthodes De Synthèse
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine can be synthesized through various methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by reduction of the nitro group with iron powder in ethanol. The resulting compound is then treated with sodium sulfite to yield N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine. Other methods of synthesis include the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine and then treating the resulting compound with sodium sulfite and sodium borohydride.
Applications De Recherche Scientifique
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most promising applications of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its use as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been studied for its potential anti-cancer properties and as a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
3-[(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-5-4-11(15(21)17-7-6-14(19)20)10-13(12)24(22,23)18-8-2-1-3-9-18/h4-5,10H,1-3,6-9H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNERVVZPMVWEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)

![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)

methanone](/img/structure/B5180925.png)
